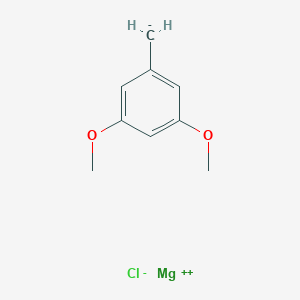
3,5-Dimethoxybenzylmagnesium chloride
Vue d'ensemble
Description
3,5-Dimethoxybenzylmagnesium chloride is an organomagnesium compound commonly used in organic synthesis. It is a Grignard reagent, which means it is used to form carbon-carbon bonds. The compound has the molecular formula C9H11ClMgO2 and is typically available as a solution in tetrahydrofuran (THF) .
Méthodes De Préparation
3,5-Dimethoxybenzylmagnesium chloride is prepared through the reaction of 3,5-dimethoxybenzyl chloride with magnesium metal in the presence of anhydrous THF. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the reaction from being affected by moisture or oxygen. The reaction conditions include:
Reactants: 3,5-dimethoxybenzyl chloride and magnesium metal
Solvent: Anhydrous THF
Atmosphere: Inert (nitrogen or argon)
Temperature: Room temperature to reflux conditions .
Analyse Des Réactions Chimiques
3,5-Dimethoxybenzylmagnesium chloride undergoes various types of chemical reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: It can participate in substitution reactions with electrophiles.
Coupling Reactions: It can be used in coupling reactions to form carbon-carbon bonds.
Common reagents and conditions used in these reactions include:
Carbonyl Compounds: Aldehydes, ketones, esters
Electrophiles: Alkyl halides, acyl halides
Solvents: THF, diethyl ether
Temperature: Typically room temperature to reflux conditions
Major products formed from these reactions include secondary and tertiary alcohols, depending on the nature of the carbonyl compound used .
Applications De Recherche Scientifique
3,5-Dimethoxybenzylmagnesium chloride has several scientific research applications, including:
Organic Synthesis: It is widely used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Material Science: It is used in the preparation of advanced materials and polymers.
Medicinal Chemistry: It is employed in the synthesis of bioactive compounds and drug intermediates.
Chemical Biology: It is used in the modification of biomolecules for studying biological processes .
Mécanisme D'action
The mechanism of action of 3,5-Dimethoxybenzylmagnesium chloride involves the nucleophilic addition of the organomagnesium compound to electrophilic centers. The magnesium atom in the compound acts as a Lewis acid, activating the carbonyl group of the electrophile and facilitating the nucleophilic attack by the benzyl group. This results in the formation of a new carbon-carbon bond and the generation of an alcohol after hydrolysis .
Comparaison Avec Des Composés Similaires
3,5-Dimethoxybenzylmagnesium chloride can be compared with other similar Grignard reagents, such as:
- 3-Chlorophenylmagnesium bromide
- 4-Chlorophenylmagnesium bromide
- o-Tolylmagnesium chloride
- 3-Fluorophenylmagnesium bromide
What sets this compound apart is the presence of two methoxy groups on the benzyl ring, which can influence its reactivity and selectivity in chemical reactions. These methoxy groups can provide additional stabilization to the intermediate compounds formed during reactions, making it a unique and valuable reagent in organic synthesis .
Propriétés
IUPAC Name |
magnesium;1-methanidyl-3,5-dimethoxybenzene;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11O2.ClH.Mg/c1-7-4-8(10-2)6-9(5-7)11-3;;/h4-6H,1H2,2-3H3;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYDWBLYJIGSBPU-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)[CH2-])OC.[Mg+2].[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClMgO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135808-66-1 | |
| Record name | 135808-66-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















